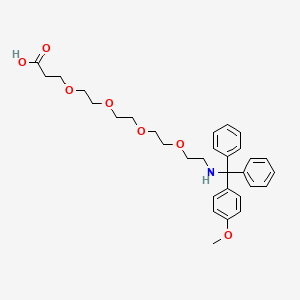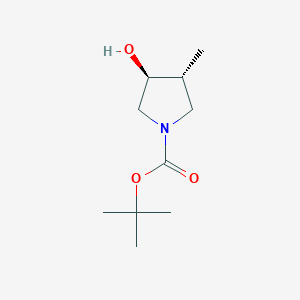
1,4-Difluoro-2-iodo-5-methylbenzene
Descripción general
Descripción
1,4-Difluoro-2-iodo-5-methylbenzene is a chemical compound with the molecular formula C7H5F2I. It has a molecular weight of 254.02 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1,4-Difluoro-2-iodo-5-methylbenzene is 1S/C7H5F2I/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 .Physical And Chemical Properties Analysis
1,4-Difluoro-2-iodo-5-methylbenzene is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
1,4-Difluoro-2-iodo-5-methylbenzene is used in the synthesis of complex organic compounds. For instance, Sasaki, Tanabe, and Yoshifuji (1999) demonstrated its use in synthesizing sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives. These compounds were further analyzed using 19F NMR spectroscopy and X-ray crystallography, highlighting their crowded molecular structures and unusual bond angles around phosphorus atoms (Sasaki, Tanabe, & Yoshifuji, 1999).
Charge-Transfer Complexes
Brown, Foster, and Fyfe (1967) studied the formation of electron-donor–acceptor complexes using derivatives of 1,4-difluoro-2-iodo-5-methylbenzene. They calculated the equilibrium constants for these complexes, which showed stability variations depending on the methylation of the electron-donor molecule (Brown, Foster, & Fyfe, 1967).
Electrochemical Studies
The compound has been a subject of electrochemical studies. For instance, Horio et al. (1996) explored the formation mechanism of 1,4-difluorobenzene during the electrolysis of various halobenzenes. They investigated the competing reactions during the process, including cathodic dehalogeno-defluorination and hydrogen evolution (Horio et al., 1996).
Matrix Isolation Studies
Wenk, Balster, Sander, Hrovat, and Borden (2001) conducted matrix isolation studies of perfluorinated p-benzyne derivatives, generating them from 1,4-diiodotetrafluorobenzene. They characterized these compounds using IR spectroscopy and explored their photochemical behaviors (Wenk et al., 2001).
Biodegradation Studies
Moreira, Amorim, Carvalho, and Castro (2009) focused on the biodegradation of difluorobenzenes, including derivatives of 1,4-difluoro-2-iodo-5-methylbenzene. They examined the degradation capabilities of specific bacterial strains, providing insights into the environmental impact and breakdown of these compounds (Moreira et al., 2009).
Propiedades
IUPAC Name |
1,4-difluoro-2-iodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUALQZYOPFOPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluoro-2-iodo-5-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n'-[1-Amino-1-(3-chloro-4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423680.png)
![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)
![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)






![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)


